molecular formula C18H15FN4O2 B2757132 N-(2-fluorophenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide CAS No. 2034530-63-5

N-(2-fluorophenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide

Cat. No. B2757132
CAS RN: 2034530-63-5
M. Wt: 338.342
InChI Key: RFOKRAQMYSIRCG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a carboxamide group and a dipyridopyrimidine group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the dipyridopyrimidine core, followed by the introduction of the fluorophenyl and carboxamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely have a planar dipyridopyrimidine core, with the fluorophenyl and carboxamide groups attached at specific positions. The presence of nitrogen and oxygen atoms in the structure could allow for hydrogen bonding and other interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group could increase its solubility in water, while the fluorophenyl group could increase its lipophilicity .

Scientific Research Applications

Discovery and Development of Kinase Inhibitors

  • Met Kinase Inhibition : This compound is structurally related to a family of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, identified as potent and selective Met kinase inhibitors. These have shown promise in treating gastric carcinoma in preclinical models (Schroeder et al., 2009).

Advances in Polymer Science

  • Polyamides and Polyimides Synthesis : Compounds with similar structures have been used in the synthesis of rigid-rod polyamides and polyimides, showcasing excellent thermal stability and solubility in polar aprotic solvents. These materials have potential applications in high-performance polymers (Spiliopoulos et al., 1998).

Nucleoside Chemistry

  • Oligonucleotide Synthesis : Related pyrimidine derivatives have been utilized in the synthesis of oligothymidylyl- and oligodeoxycytidylyl-phosphorothioates, important for nucleic acid research and potential therapeutic applications (Wilk et al., 2000).

Drug Development and SAR Studies

  • NF-kappaB and AP-1 Gene Expression Inhibition : Structural analogs of this compound have shown inhibition of NF-kappaB and AP-1 gene expression, critical in cancer and inflammatory diseases research. These studies contribute to understanding the structure-activity relationship (SAR) for developing new therapeutic agents (Palanki et al., 2000).

Cytotoxicity Studies

  • Anticancer Activity of Pyrimidine Derivatives : Certain pyrimidine derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, indicating the potential of similar compounds in cancer treatment (Hassan et al., 2015).

  • Electrochromic and Electrofluorescent Materials : Pyrimidine derivatives have been incorporated into electroactive polyamides, exhibiting electrochromic and electrofluorescent properties. These materials have applications in electronic and optical devices (Sun et al., 2016).

Heterocyclic Chemistry

  • Synthesis of Heterocyclic Compounds : Research has been conducted on synthesizing various heterocyclic compounds, including thieno and pyrido pyrimidines, which have diverse applications in medicinal chemistry and material science (Clark et al., 1984).

Anticancer and Antimicrobial Research

  • Anticancer and Antimicrobial Applications : Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities, indicating the broad-spectrum potential of such compounds in pharmaceutical research (Gokhale et al., 2017).

  • Chemical Synthesis Methods : Studies also focus on developing efficient synthesis methods for carboxamides, which are crucial intermediates in the production of various pyrimidine derivatives (Mukaiyama et al., 1976).

  • Quantum Chemical and Molecular Docking Studies : Pyrimidine derivatives have been the subject of quantum chemical calculations and molecular docking studies, providing insights into their structural properties and potential interactions with biological targets (Gandhi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and testing its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-(2-fluorophenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-13-5-1-2-6-15(13)21-18(25)22-10-8-14-12(11-22)17(24)23-9-4-3-7-16(23)20-14/h1-7,9H,8,10-11H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOKRAQMYSIRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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